(R)-1-(4,7-dihydro-5H-thieno[2,3-c]pyran-7-yl)-N-methylmethanamine hydrochloride, also known as SEP-363856, is a compound with significant interest in the field of psychopharmacology. It has been identified as a novel psychotropic agent that does not primarily act through the traditional dopamine D2 receptor pathway, which is a common mechanism for many antipsychotic medications. This compound has been studied for its potential therapeutic effects in treating schizophrenia and other neuropsychiatric disorders.
The compound was synthesized by Sunovion Pharmaceuticals and has been the subject of various studies to evaluate its pharmacological properties and potential applications in treating psychiatric conditions. The chemical is classified under the CAS number 1310422-41-3 and has a molecular formula of C₉H₁₃NOS·HCl, with a molecular weight of approximately 219.735 g/mol .
SEP-363856 falls under the category of non-D2 receptor antipsychotics. Its unique mechanism of action distinguishes it from traditional antipsychotic drugs, which often target dopamine receptors. Instead, SEP-363856 is thought to interact with trace amine-associated receptors and serotonin receptors, contributing to its efficacy in managing symptoms associated with schizophrenia .
The synthesis of (R)-1-(4,7-dihydro-5H-thieno[2,3-c]pyran-7-yl)-N-methylmethanamine hydrochloride involves several key steps that have been optimized to achieve high yields. The literature indicates that various synthetic routes have been explored, with reported yields ranging from 84% to 86.6% in different studies .
The synthesis typically begins with the preparation of the thieno[2,3-c]pyran scaffold, followed by the introduction of the N-methylmethanamine moiety. The process requires careful control of reaction conditions to ensure optimal formation of the desired enantiomer. Specific reagents and catalysts are employed based on the chosen synthetic pathway, which may vary depending on the desired yield and purity.
The molecular structure of SEP-363856 features a thieno[2,3-c]pyran ring system attached to a N-methylmethanamine group. The stereochemistry at the nitrogen atom plays a crucial role in its biological activity. The configuration is essential for its interaction with biological targets.
The compound's structure can be represented as follows:
The structural representation includes a thieno ring fused to a pyran ring, which is characteristic of many biologically active compounds.
(R)-1-(4,7-dihydro-5H-thieno[2,3-c]pyran-7-yl)-N-methylmethanamine hydrochloride undergoes various chemical reactions typical for amines and heterocycles. These may include nucleophilic substitutions and electrophilic aromatic substitutions depending on the functional groups present in the molecule.
The reactions are typically carried out under controlled conditions to prevent degradation or unwanted side reactions. The stability of this compound under various pH conditions and temperatures has implications for its formulation and storage as a pharmaceutical agent.
The mechanism by which SEP-363856 exerts its effects involves agonism at trace amine-associated receptor 1 and serotonin 5-HT1A receptors. This unique action profile allows it to modulate neurotransmitter systems without significant D2 receptor occupancy, thereby reducing the likelihood of typical antipsychotic side effects such as catalepsy .
In preclinical studies, SEP-363856 has demonstrated efficacy in models of schizophrenia by improving symptoms related to hyperactivity and social interaction deficits induced by phencyclidine administration. Its pharmacokinetic properties also suggest favorable absorption and distribution characteristics in biological systems .
SEP-363856 is typically presented as a white or off-white solid. Its solubility profile indicates that it is soluble in water and organic solvents such as methanol and ethanol, which is advantageous for formulation purposes.
The compound exhibits stability under standard laboratory conditions but may be sensitive to extreme pH levels or prolonged exposure to light. Understanding these properties is crucial for developing effective storage solutions and dosage forms.
(R)-1-(4,7-dihydro-5H-thieno[2,3-c]pyran-7-yl)-N-methylmethanamine hydrochloride has garnered attention for its potential applications in treating schizophrenia and other mood disorders. Its unique mechanism makes it a candidate for further research into non-traditional antipsychotic therapies that minimize side effects associated with conventional treatments.
CAS No.: 57583-54-7
CAS No.: 50763-67-2
CAS No.: 802855-66-9
CAS No.: 2922-44-3
CAS No.: